3-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide
Description
3-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, a thiophene ring, and a pyrazole ring
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-25-16(11-15(24-25)13-4-6-14(22)7-5-13)21(27)23-12-17(26)19-8-9-20(29-19)18-3-2-10-28-18/h2-11,17,26H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCLRWAURWXCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(S3)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to the presence of the furan and thiophene rings, which have shown increased anticancer activity.
Materials Science: The unique combination of functional groups makes this compound a candidate for use in organic semiconductors and other advanced materials.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, the compound may bind to peroxisome proliferator-activated receptor gamma, influencing gene expression and cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid: This compound shares the fluorophenyl and furan groups but lacks the pyrazole and thiophene rings.
3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound contains furan rings and is used in materials science applications.
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both furan and thiophene rings, along with the pyrazole moiety, makes it a versatile compound for various scientific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
